Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
Description
Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is a chiral tetrahydroisoquinoline (THIQ) derivative featuring an ethyl acetate substituent at the 3-position of the isoquinoline core. Its synthesis typically involves condensation or alkylation reactions, as seen in related THIQ derivatives .
Properties
IUPAC Name |
ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBATMHVIVBCW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and infectious diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Positional or Functional Group Variations
Compound A : (S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate
- Structural Differences : Substitution at the 1-position (vs. 3-position in the target compound) and addition of 6,7-dimethoxy groups.
- The 1-yl substitution may alter ring conformation and steric interactions .
Compound B : Methyl 2-(2-(2-methoxyphenyl)-THIQ-1-yl)acetate
- Structural Differences : Methyl ester (vs. ethyl ester) and a 2-methoxyphenyl substituent at the 1-position.
- Implications : The smaller methyl group may reduce metabolic stability, while the methoxyphenyl moiety could enhance lipophilicity and CNS penetration .
Compound C : (S)-(THIQ-3-yl)methanol
Analogues with Expanded Core Structures
Compound D : 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl trifluoroacetate
- Structural Differences : Incorporates a benzodioxin ring fused to the THIQ core and a 3,4,5-trimethoxyphenyl group.
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (3S)-configuration in the target compound is crucial for asymmetric synthesis and enantioselective biological interactions, as seen in organocatalysis studies .
- Antiproliferative Activity : Derivatives with nitro or acetyl groups (e.g., ’s compound) show marked antiproliferative effects, suggesting that electron-withdrawing groups enhance cytotoxicity .
- Antitumor Mechanisms : Compounds like D with trimethoxyphenyl groups mimic colchicine-site binders, disrupting microtubule assembly .
Biological Activity
Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Basic Information
- IUPAC Name: this compound
- CAS Number: 2287246-61-9
- Molecular Formula: C12H15NO2
- Molecular Weight: 205.25 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate. This reaction is generally conducted under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature. Purification is achieved through column chromatography.
This compound showcases its biological effects through interaction with specific molecular targets. It may inhibit enzymes or activate receptors involved in various disease pathways. The compound's structure allows it to modulate the activity of neurotransmitters and other biomolecules relevant in neurological disorders and infectious diseases.
Antimicrobial Properties
Research indicates that isoquinoline derivatives have significant antimicrobial activities. This compound has been studied for its potential to inhibit the growth of various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. It may protect neurons from oxidative stress and promote neuronal survival.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoquinoline derivatives including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuroprotective Study
In a recent study published in Neuroscience Letters, researchers assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated a reduction in amyloid plaque formation and improved cognitive function scores compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Promising candidate for drug development |
| Mthis compound | Similar | Moderate Antimicrobial | Less effective than ethyl derivative |
| Ethyl 2-(benzoyl)isoquinoline | Different | Limited Activity | Not suitable for therapeutic use |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
